3,4,5,6,7,8-Hexachloroisoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
37885-00-0 |
|---|---|
Molecular Formula |
C9HCl6N |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexachloroisoquinoline |
InChI |
InChI=1S/C9HCl6N/c10-4-2-1-16-9(15)6(12)3(2)5(11)8(14)7(4)13/h1H |
InChI Key |
ISASFZNPFKQNRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,4,5,6,7,8 Hexachloroisoquinoline
Overview of Established Routes for Halogenated Isoquinolines
The synthesis of halogenated isoquinolines can be broadly categorized into three main strategies: electrophilic halogenation of the isoquinoline (B145761) core, nucleophilic aromatic substitution on pre-halogenated precursors, and cyclization reactions to construct the halogenated isoquinoline framework from acyclic precursors.
Electrophilic Halogenation Techniques for Isoquinoline Cores
Electrophilic substitution reactions on the isoquinoline nucleus generally occur on the benzene (B151609) ring, which is more electron-rich compared to the pyridine (B92270) ring. quimicaorganica.org The positions most susceptible to electrophilic attack are C-5 and C-8. quimicaorganica.org This preference is attributed to the greater stability of the resulting cationic intermediate. quimicaorganica.org
Halogenation of isoquinoline itself can be achieved using various reagents and conditions. For instance, bromination with N-bromosuccinimide (NBS) in strong acids like sulfuric acid can lead to regioselective substitution. thieme-connect.com The acidity of the medium plays a crucial role; it deactivates the isoquinoline ring via N-protonation, which enhances the selectivity between the 5- and 8-positions. thieme-connect.com The use of different acids and brominating agents can influence the degree of conversion and the regioselectivity of the reaction. thieme-connect.com
In general, direct electrophilic substitution on the pyridine ring of isoquinoline is less favorable due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, the reactivity can be influenced by the presence of activating or deactivating groups on the ring system.
Nucleophilic Aromatic Substitution in Halogenated Quinoline (B57606)/Isoquinoline Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted isoquinolines, particularly when a good leaving group, such as a halogen, is present at a reactive position. In the isoquinoline system, the C-1 position is highly activated towards nucleophilic attack. quimicaorganica.orgshahucollegelatur.org.in This is followed by the C-3 position, which is less reactive. iust.ac.ir For example, 1,3-dichloroisoquinoline (B189448) can be selectively substituted at the 1-position with sodium methoxide. shahucollegelatur.org.in
The reactivity of halo-substituted isoquinolines towards nucleophiles is analogous to that of halopyridines, where halogens at the α- and γ-positions (relative to the nitrogen) are readily displaced. iust.ac.ir In contrast, halogens on the carbocyclic ring behave more like a halobenzene. iust.ac.ir The mechanism of these reactions typically proceeds through a stable Meisenheimer-type intermediate where the negative charge is stabilized by the electronegative nitrogen atom. imperial.ac.uk
Cyclization Reactions for Constructing Halogenated Isoquinoline Frameworks
A variety of cyclization reactions provide access to the isoquinoline skeleton, which can be subsequently halogenated or built from halogenated precursors. Some of the most notable methods include:
Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid like phosphoryl chloride or phosphorus pentoxide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. gcwgandhinagar.comwikipedia.org This method is versatile and can be used to synthesize a wide range of substituted isoquinolines. zenodo.org
Pictet-Spengler Reaction: In this reaction, a β-phenylethylamine condenses with an aldehyde or ketone to form an imine, which then undergoes cyclization to yield a tetrahydroisoquinoline. wikipedia.org This method is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines.
Pomeranz-Fritsch Reaction: This synthesis utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium to form isoquinoline. wikipedia.org
Modern Palladium- and Copper-Catalyzed Cyclizations: More contemporary methods involve transition metal-catalyzed reactions. For instance, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, affords isoquinolines in excellent yields. organic-chemistry.org
These cyclization strategies can incorporate halogenated starting materials to directly produce halogenated isoquinoline derivatives. For example, electrophilic cyclization of iminoalkynes in the presence of iodine-based reagents can yield halogen-containing isoquinolines. acs.org
Targeted Synthesis of 3,4,5,6,7,8-Hexachloroisoquinoline
The synthesis of a perchlorinated isoquinoline like this compound requires a robust strategy that can achieve exhaustive chlorination of the isoquinoline core.
Precursor Selection and Design for Highly Chlorinated Isoquinolines
The direct synthesis of this compound is not well-documented in readily available literature, suggesting that its preparation likely involves a multi-step process starting from a suitable isoquinoline precursor. An ideal precursor would be one that is stable under harsh chlorination conditions and amenable to substitution at all available positions.
One potential approach involves starting with isoquinoline itself or a more substituted derivative and subjecting it to exhaustive chlorination. The choice of precursor can influence the efficiency of the chlorination process. For instance, starting with a partially chlorinated or hydroxylated isoquinoline might facilitate further substitution.
N-oxides of isoquinoline can also be considered as precursors. Electrophilic substitution on N-oxides can alter the regioselectivity of the reaction, potentially providing a different pathway to polychlorinated derivatives.
Optimized Reaction Conditions for Exhaustive Chlorination
Achieving exhaustive chlorination to produce this compound would likely necessitate forcing reaction conditions. This could involve high temperatures and pressures, along with a potent chlorinating agent.
A common method for exhaustive chlorination of aromatic and heteroaromatic systems is reaction with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride or aluminum chloride, often in a sealed tube at elevated temperatures. Another powerful reagent for perchlorination is sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator or under UV irradiation.
The reaction would likely proceed in a stepwise manner, with chlorination of the more reactive positions occurring first, followed by substitution at the less reactive sites under increasingly forcing conditions. The stability of the isoquinoline ring under such harsh conditions is a critical factor, as ring-opening or decomposition could be significant side reactions.
Below is a hypothetical reaction scheme illustrating a potential pathway for the synthesis of this compound.
Hypothetical Synthetic Pathway:
The optimization of this reaction would involve a careful study of catalyst, temperature, pressure, and reaction time to maximize the yield of the desired perchlorinated product while minimizing degradation.
Strategies for Regioselective Chlorination Control
Achieving the specific substitution pattern of this compound, where both the pyridine and benzene rings are fully chlorinated, necessitates precise control over the regioselectivity of the chlorination reactions. The inherent reactivity of the isoquinoline nucleus, with the pyridine ring being electron-deficient and the benzene ring being comparatively electron-rich, dictates the initial sites of substitution. youtube.com Electrophilic substitution typically occurs on the benzene ring, while nucleophilic substitution is favored on the pyridine ring. youtube.com
Several strategies can be employed to direct the chlorination to the desired positions:
Activation via N-Oxide Formation: The formation of an isoquinoline N-oxide dramatically alters the electronic properties of the heterocyclic ring. The N-oxide group activates the C2 and C4 positions for nucleophilic attack and deactivates the pyridine ring towards electrophilic substitution. researchgate.netmdpi.com This allows for selective chlorination of the pyridine ring using reagents like phosphorus oxychloride (POCl₃) or a triphenylphosphine/trichloroacetonitrile (PPh₃/Cl₃CCN) system. researchgate.net Subsequent removal of the N-oxide function and further chlorination of the benzene ring under different conditions can be a viable, albeit multi-step, approach.
Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings through the use of a directing group that positions a metalating agent (typically an organolithium reagent) at an adjacent carbon atom. mdpi.com While direct application to all six positions simultaneously is unlikely, a stepwise approach using different directing groups could theoretically build the hexachloro-substitution pattern. For instance, a directing group at C1 could facilitate chlorination at C8, and a group at C4 could direct chlorination to C3 and C5.
Control of Reaction Conditions: The choice of chlorinating agent, solvent, temperature, and catalyst can significantly influence the regiochemical outcome. For instance, electrophilic chlorination of the benzene ring of isoquinoline can be achieved using chlorine gas in the presence of a Lewis acid catalyst. The positions 5 and 8 are generally the most susceptible to electrophilic attack. youtube.com To achieve exhaustive chlorination of the benzene ring, forcing conditions such as high temperatures and pressures might be necessary.
Precursor-Based Synthesis: An alternative to direct chlorination of the isoquinoline core is the synthesis of the target molecule from already chlorinated precursors. This involves the construction of the isoquinoline ring system from appropriately substituted benzene and pyridine derivatives. Classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions could be adapted using chlorinated starting materials. pharmaguideline.com For example, a chlorinated phenylethylamine could be cyclized to form the desired hexachlorinated isoquinoline skeleton. zenodo.org
The following table summarizes potential strategies for regioselective chlorination control in the synthesis of polychlorinated isoquinolines:
| Strategy | Reagents/Conditions | Target Positions | Remarks |
| N-Oxide Activation | 1. m-CPBA 2. POCl₃ or PPh₃/Cl₃CCN | Primarily C2, C4 | Allows for selective chlorination of the pyridine ring. researchgate.net |
| Directed Ortho-Metalation | Organolithium reagents with directing groups | Adjacent to directing group | Potentially allows for stepwise, position-specific chlorination. mdpi.com |
| Electrophilic Chlorination | Cl₂/Lewis Acid | Primarily C5, C8 | Requires forcing conditions for exhaustive chlorination. youtube.com |
| Precursor-Based Synthesis | Chlorinated phenylethylamines and acyl chlorides | All positions | Builds the ring system with the desired substitution pattern already in place. pharmaguideline.comzenodo.org |
Novel Synthetic Approaches and Catalyst Development
Recent advancements in synthetic organic chemistry offer promising new avenues for the synthesis of complex molecules like this compound. These modern approaches often provide improved efficiency, selectivity, and sustainability compared to traditional methods.
Transition Metal-Catalyzed Halogenation Reactions
Transition metal catalysis has become an indispensable tool for the formation of carbon-halogen bonds. mdpi.com These methods often proceed under milder conditions and with higher selectivity than traditional halogenation reactions.
Palladium-Catalyzed C-H Activation/Halogenation: Palladium catalysts are well-known for their ability to activate C-H bonds, enabling their direct functionalization. mdpi.com A strategy for the synthesis of this compound could involve a series of palladium-catalyzed C-H chlorination steps. The regioselectivity can be controlled by the choice of ligands and directing groups. While achieving six-fold C-H chlorination on a single isoquinoline core in one step is highly challenging, a sequential or stepwise approach could be feasible.
Copper-Catalyzed Halogenation: Copper catalysts have also emerged as effective promoters of halogenation reactions. rsc.org For instance, copper(I) iodide has been used to catalyze the intramolecular cyclization of alkynylaryl oximes to form isoquinolines. nih.gov A similar strategy could be envisioned where chlorinated starting materials are used, or where a copper catalyst facilitates the chlorination of the isoquinoline ring system. Copper-catalyzed halodeboronation, where an arylboronic acid is converted to an aryl halide, is another relevant transformation that could be adapted. rsc.org
The development of novel ligands is crucial for advancing transition metal-catalyzed halogenation. Ligands can fine-tune the electronic and steric properties of the metal center, thereby influencing the reactivity and selectivity of the catalytic system.
| Catalyst System | Reaction Type | Potential Application | Reference |
| Pd(OAc)₂ / Directing Group | C-H Activation/Chlorination | Stepwise chlorination of the isoquinoline core. | mdpi.com |
| CuI / Ligand | Cyclization/Halogenation | Synthesis of the isoquinoline ring from chlorinated precursors. | nih.gov |
| MCM-41-L-proline-Cu(I) | Heterogeneous Catalysis | Chlorodeboronation of isoquinoline boronic acids. | rsc.org |
Flow Chemistry and Continuous Synthesis Methods
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of polyhalogenated compounds. nih.gov These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the ability to readily scale up production. organic-chemistry.orgfujifilm.com
The synthesis of this compound could be amenable to a flow chemistry approach. A multi-step continuous flow process could be designed where the isoquinoline substrate is sequentially passed through different reactor coils, with each coil dedicated to a specific chlorination step under optimized conditions. The use of gaseous reagents like chlorine is also more manageable and safer in a flow system. thieme-connect.de Furthermore, flow reactors can be packed with solid-supported catalysts or reagents, simplifying purification and enabling catalyst recycling. fujifilm.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. nih.gov
Sustainable and Green Chemistry Routes for Polyhalogenated Compounds
The synthesis of polyhalogenated compounds often involves the use of hazardous reagents and generates significant chemical waste. unacademy.comaakash.ac.inbyjus.comwikipedia.org Therefore, the development of sustainable and green chemistry routes is of paramount importance.
Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. This can be achieved by favoring addition reactions over substitution reactions where possible.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, can significantly reduce the environmental impact of a synthesis. Some copper-catalyzed reactions for isoquinoline synthesis have been successfully performed in water. nih.gov
Catalytic Methods: As discussed previously, the use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. rsc.org This minimizes waste and reduces the need for stoichiometric reagents.
Energy Efficiency: Employing methods that require less energy, such as reactions that proceed at ambient temperature and pressure, contributes to a more sustainable process. Microwave-assisted synthesis and mechanochemistry are other energy-efficient techniques being explored. A mechanoredox system using ball milling has been shown to be effective for the halogenation of aryl diazonium salts without the need for a metal catalyst or solvent. acs.org
By integrating these green chemistry principles, the synthesis of this compound can be approached in a more environmentally responsible manner.
Reaction Mechanisms and Reactivity Studies of 3,4,5,6,7,8 Hexachloroisoquinoline
Mechanistic Investigations of Substitution Reactions on Polyhalogenated Isoquinolines
The presence of six chlorine atoms on the isoquinoline (B145761) core dramatically alters its electron distribution and steric environment, which in turn dictates its reactivity towards nucleophiles, electrophiles, and radicals.
Nucleophilic Displacement Pathways at Halogenated Sites
In polyhalogenated aromatic systems, nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway. The high degree of chlorination in 3,4,5,6,7,8-hexachloroisoquinoline renders the aromatic system highly electron-deficient and thus susceptible to nucleophilic attack. The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.
Studies on related polyhalogenated heterocycles, such as perchloroindane, have shown that aromatic chlorines are more susceptible to nucleophilic substitution than those on saturated rings. rsc.org By analogy, in this compound, the chlorine atoms on the benzenoid and pyridinoid rings are expected to be reactive towards nucleophiles. The regioselectivity of the substitution is governed by the electronic effects of the nitrogen atom and the stabilizing effect of the chlorine atoms on the intermediate Meisenheimer complex. The positions ortho and para to the activating nitro group in nitroaromatics are known to be most susceptible to nucleophilic attack. nih.gov In isoquinoline, the nitrogen atom exerts an activating effect for nucleophilic substitution, particularly at the C1 and C3 positions. However, in the hexachloro derivative, all positions are substituted. The relative reactivity of the different chlorine atoms would be influenced by a combination of electronic and steric factors.
| Position of Substitution | Activating/Deactivating Factors | Expected Reactivity with Nucleophiles |
| C1 | Activated by nitrogen | High |
| C3 | Activated by nitrogen | High |
| C4 | Adjacent to C3 | Moderate to High |
| C5, C8 | Benzenoid ring | Moderate |
| C6, C7 | Benzenoid ring | Moderate |
This table presents a qualitative prediction of reactivity based on general principles of nucleophilic aromatic substitution on heterocycles.
Electrophilic Aromatic Substitution Limitations and Activation
Electrophilic aromatic substitution (SEAr) on the isoquinoline ring typically occurs on the more electron-rich carbocyclic (benzene) ring, preferentially at positions C5 and C8. quimicaorganica.org This is because the intermediates formed by attack at these positions are more stable. quimicaorganica.org However, in this compound, the presence of six strongly electron-withdrawing chlorine atoms deactivates the entire ring system towards electrophilic attack.
The reaction proceeds via a two-step mechanism involving the formation of a cationic intermediate known as a Wheland complex or sigma complex. masterorganicchemistry.com The strongly deactivating nature of the multiple chlorine substituents would significantly raise the activation energy for the formation of this intermediate, making electrophilic substitution very difficult under standard conditions. To achieve electrophilic substitution on such a deactivated system, highly reactive electrophiles and harsh reaction conditions would likely be necessary. Even then, the reaction would be expected to be sluggish and may lead to a mixture of products or decomposition.
Radical Reactions and Their Potential in Derivatization
Radical reactions offer an alternative pathway for the functionalization of heterocyclic compounds, often with different regioselectivity compared to ionic reactions. Radical C-H functionalization has been successfully applied to various N-heterocycles. nih.gov In the case of this compound, all C-H bonds are replaced by C-Cl bonds. Therefore, radical reactions would likely involve the abstraction of a chlorine atom or addition to the aromatic system.
Persistent organic radicals, such as polychlorinated trityl radicals, are known for their stability, which is attributed to the steric shielding of the radical center by the chlorine atoms. ub.edu This suggests that radical intermediates derived from hexachloroisoquinoline might exhibit some degree of stability. Radical reactions could potentially be initiated by photochemical or thermal methods, leading to the substitution of chlorine atoms with other functional groups. The high stability of some perchlorinated radicals suggests that such reactions might be feasible and could provide a synthetic route to derivatives that are inaccessible through conventional ionic pathways. ub.edu
Transformations of the Isoquinoline Nitrogen Atom
The lone pair of electrons on the isoquinoline nitrogen atom allows for a range of reactions, including N-alkylation, N-oxidation, and quaternization. These transformations are influenced by the electronic effects of the chlorine substituents.
N-Alkylation and N-Oxidation Processes
The nitrogen atom in isoquinoline and its derivatives can act as a nucleophile and react with alkylating agents to form N-alkylisoquinolinium salts. quimicaorganica.org Similarly, oxidation of the nitrogen atom with reagents like hydrogen peroxide or peracids leads to the formation of N-oxides. quimicaorganica.org In this compound, the electron-withdrawing effect of the six chlorine atoms reduces the nucleophilicity of the nitrogen atom. Consequently, N-alkylation and N-oxidation reactions are expected to be more difficult compared to unsubstituted isoquinoline.
| Reaction | Reagent | Expected Reactivity of Hexachloroisoquinoline |
| N-Alkylation | Alkyl halide | Lower than isoquinoline |
| N-Oxidation | Peracid | Lower than isoquinoline |
This table provides a qualitative comparison of the expected reactivity of this compound relative to the parent isoquinoline.
Despite the reduced nucleophilicity, these reactions should still be possible under appropriate conditions, likely requiring more reactive reagents or harsher conditions. The resulting N-alkylated or N-oxidized products would themselves be interesting substrates for further reactions, as the positive charge on the nitrogen in the N-alkylated product would further activate the ring towards nucleophilic attack.
Quaternization Reactions and Their Mechanistic Insights
Quaternization is the process of N-alkylation of a tertiary amine, such as the nitrogen in isoquinoline, to form a quaternary ammonium (B1175870) salt. The reaction proceeds via a nucleophilic substitution mechanism (SN2) where the nitrogen atom attacks the alkyl halide. mdpi.comd-nb.info The rate of quaternization is influenced by the nucleophilicity of the amine, the nature of the alkylating agent, and the reaction conditions. d-nb.info
For this compound, the reduced basicity and nucleophilicity of the nitrogen atom due to the electron-withdrawing chlorine atoms would be expected to decrease the rate of quaternization compared to isoquinoline. mdpi.com However, the formation of the isoquinolinium salt is still a feasible process. Studies on the quaternization of substituted pyridines and isoquinolines have provided detailed mechanistic insights, often following second-order kinetics. d-nb.info The resulting hexachloroisoquinolinium salts would be highly activated towards nucleophilic attack, potentially allowing for the selective functionalization of the heterocyclic ring.
Ring-Opening and Degradation Mechanisms
The stability of the isoquinoline ring in this compound is a key area of interest. Understanding its degradation is crucial for assessing its environmental fate and developing potential remediation strategies.
The hydrolytic stability of chlorinated heterocycles is a complex phenomenon influenced by factors such as the number and position of chlorine atoms, pH, and temperature. While specific data on this compound is scarce, general principles can be applied.
A study on the acid-catalyzed hydrolysis of O-linked biaryl ether 8-2'-deoxyguanosine (dG) adducts demonstrated that increasing chlorine substitution on a phenoxyl ring diminishes the rate of hydrolysis. nih.gov This is attributed to the electron-withdrawing nature of chlorine, which lowers the basicity of the nitrogen atoms in the heterocyclic system. nih.gov For this compound, the six chlorine atoms would be expected to significantly decrease the basicity of the ring nitrogen, thereby increasing its resistance to acid-catalyzed hydrolysis.
Conversely, under neutral or basic conditions, the highly electron-deficient rings of perchlorinated compounds can be more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, which could potentially lead to ring-opening. Research on other isoquinoline derivatives has shown a correlation between their hydrolysis constants and biological activity, suggesting that hydrolysis is a relevant pathway for this class of compounds. nih.gov
Table 1: Factors Influencing Hydrolytic Stability of Chlorinated Heterocycles
| Factor | Influence on Hydrolytic Stability | Rationale |
| Increased Chlorination | Generally increases stability under acidic conditions. | Electron-withdrawing chlorine atoms decrease the basicity of the ring nitrogen, making protonation (the first step in acid-catalyzed hydrolysis) less favorable. nih.gov |
| pH | Stability is generally higher at neutral pH and lower at acidic or basic extremes. | Acid catalysis can promote hydrolysis by protonating the ring nitrogen, while base catalysis can involve direct nucleophilic attack by hydroxide ions on the electron-deficient ring. |
| Temperature | Higher temperatures generally decrease stability. | Provides the necessary activation energy for hydrolytic reactions to occur. |
Photochemical Degradation:
The photochemical degradation of chlorinated aromatic compounds often proceeds via the homolytic cleavage of the carbon-chlorine bond upon absorption of UV radiation, generating aryl radicals. These radicals can then undergo a variety of reactions, including hydrogen abstraction, dimerization, or reaction with oxygen.
Studies on the photodegradation of chlorinated pesticides have shown that the rate and products of degradation are dependent on the specific compound and the environmental matrix. nih.gov For instance, the photochemical behavior of various chlorinated pesticides on sand surfaces revealed different degradation rates and products. nih.gov In aqueous solutions, the presence of substances like hydrogen peroxide can accelerate the photochemical degradation of quinoline (B57606) through the generation of highly reactive hydroxyl radicals. nsf.gov The degradation rate in such systems is influenced by the concentrations of both the target compound and the oxidizing agent, as well as the pH of the solution. nsf.gov It is plausible that this compound would be susceptible to similar photochemical degradation processes, particularly in the presence of photosensitizers or radical initiators.
Thermal Degradation:
The thermal degradation of highly chlorinated compounds often involves dechlorination and polymerization reactions. Research on the thermal degradation of hexachlorobenzene (B1673134) in the presence of calcium oxide showed that at temperatures between 340-400 °C, the primary pathway involves dechlorination induced by electron transfer, leading to the formation of high-molecular-weight intermediates and ultimately amorphous carbon. researchgate.net
Similarly, studies on the thermal decomposition of nitrogen-rich heterocyclic esters have shown that these compounds are generally stable up to 250 °C, with decomposition proceeding via radical mechanisms involving the homolytic cleavage of C-C, C-N, and C-O bonds. nih.govmdpi.com The pyrolysis of tetrachloroethylene, another highly chlorinated compound, begins around 400 °C and results in a variety of chlorinated aliphatic and cyclic products. researchgate.net Given these precedents, the thermal degradation of this compound would likely require high temperatures and proceed through a complex series of dechlorination, fragmentation, and polymerization reactions.
Table 2: Potential Degradation Products of this compound
| Degradation Method | Potential Products | Underlying Mechanism |
| Photochemical | Pentachloroisoquinolines, hydroxylated derivatives, ring-opened products. | Homolytic C-Cl bond cleavage, reaction with hydroxyl radicals. |
| Thermal | Lower chlorinated isoquinolines, polychlorinated benzenes, amorphous carbon, hydrogen chloride. | Dechlorination, fragmentation, polymerization. researchgate.net |
Reactivity Profiling and Selectivity Control
The reactivity of this compound is expected to be dominated by nucleophilic aromatic substitution (SNAr). The extreme electron deficiency of the ring system makes it an excellent substrate for reaction with a wide range of nucleophiles.
Control over the selectivity of these reactions is a key challenge. In principle, the chlorine atoms at different positions on the isoquinoline ring will have different reactivities towards nucleophilic attack. The positions on the pyridine (B92270) ring (positions 3 and 4) are generally more activated towards SNAr than those on the benzene (B151609) ring. Within the benzene ring, the positions ortho and para to the ring fusion are typically more reactive.
The ability to control reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile, can allow for selective substitution at a particular position. For example, using sterically hindered nucleophiles might favor attack at less hindered positions. The principles of controlling selectivity in C-H alkylations through switching the C-H activation mechanism, as demonstrated in cobalt-catalyzed reactions, could be conceptually applied to the selective functionalization of C-Cl bonds in hexachloroisoquinoline. youtube.com
Recent research has highlighted methods for achieving product selectivity in reactions involving heterocyclic compounds, such as Brønsted acid-catalyzed reactions of 2-alkynylanilines, where different reaction pathways can be favored by adjusting the reaction conditions. researchgate.net While not directly applicable to SNAr on hexachloroisoquinoline, this illustrates the broader strategies for controlling reaction outcomes in heterocyclic chemistry.
Advanced Spectroscopic Analysis and Structural Elucidation of 3,4,5,6,7,8 Hexachloroisoquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 3,4,5,6,7,8-Hexachloroisoquinoline, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.
1H, 13C, and Heteronuclear NMR Correlational Techniques
¹H NMR: The ¹H NMR spectrum of this compound is characterized by its simplicity. Due to the molecular structure, only a single proton is present, bonded to the C-1 carbon. This results in a single singlet in the spectrum. The chemical shift of this proton is expected to appear in the downfield region, typically between δ 9.0 and 9.5 ppm. chemistrysteps.comchemicalbook.com This significant downfield shift is attributed to the deshielding effects of the aromatic system and the electronegative nitrogen atom within the isoquinoline (B145761) core.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum displays nine distinct signals, corresponding to each of the nine carbon atoms in the molecule, as there is no molecular symmetry to render any carbons chemically equivalent. The chemical shifts for polychlorinated quinolines and isoquinolines are complex and can be predicted using empirical and semi-empirical methods. nih.gov One of the most accurate empirical methods is the Multiple Substituent Chemical Shifts (MSCS) method. nih.gov While specific experimental data for this compound is not widely published, analysis of related polychloroisoquinolines suggests that carbons bonded to chlorine will resonate at significantly different fields than the proton-bound C-1 and the quaternary bridgehead carbons (C-4a, C-8a). nih.gov The C-1 and C-3 signals are typically found far downfield due to the influence of the nitrogen atom. chemicalbook.com
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei. harvard.edu
COSY (Correlation Spectroscopy): A COSY experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, which has only one isolated proton, a COSY spectrum would not show any cross-peaks, confirming the absence of vicinal or long-range proton couplings. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. In this case, an HSQC spectrum would show a single cross-peak, definitively linking the ¹H signal at ~9.0-9.5 ppm to the C-1 carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the carbon skeleton by showing correlations between protons and carbons over two or three bonds. The single proton at H-1 would be expected to show correlations to the quaternary carbons C-3 and C-8a. These correlations are vital for assigning the quaternary carbon signals, which cannot be observed in an HSQC experiment.
The expected correlations from these 2D NMR experiments provide unambiguous confirmation of the substitution pattern.
Table 1: Predicted NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (ppm) | Expected 2D Correlations |
|---|---|---|---|
| H-1 | ¹H NMR | ~9.0 - 9.5 | HSQC: C-1; HMBC: C-3, C-8a |
| C-1 | ¹³C NMR | ~150 - 155 | HSQC: H-1 |
| C-3 | ¹³C NMR | ~140 - 145 | HMBC: H-1 |
| C-4 | ¹³C NMR | ~130 - 135 | None with H-1 |
| C-4a | ¹³C NMR | ~125 - 130 | None with H-1 |
| C-5 | ¹³C NMR | ~130 - 135 | None with H-1 |
| C-6 | ¹³C NMR | ~130 - 135 | None with H-1 |
| C-7 | ¹³C NMR | ~130 - 135 | None with H-1 |
| C-8 | ¹³C NMR | ~130 - 135 | None with H-1 |
| C-8a | ¹³C NMR | ~145 - 150 | HMBC: H-1 |
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in their solid form, which can be crystalline or amorphous. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural detail. emory.edu
For this compound, ssNMR can be used to:
Distinguish Polymorphs: Different crystalline forms (polymorphs) of the compound will yield distinct ssNMR spectra due to differences in their crystal lattice packing and intermolecular interactions. nih.gov
Characterize Amorphous Content: The presence of broad, featureless signals alongside sharp crystalline peaks can indicate and quantify the amorphous content in a sample.
Probe Quadrupolar Interactions: The ¹⁴N and ³⁵/³⁷Cl nuclei are quadrupolar, meaning their interaction with the local electric field gradient can be measured by ssNMR. This provides sensitive information about the local electronic environment around these atoms. illinois.edu Techniques like Magic-Angle Spinning (MAS) are employed to average anisotropic interactions and obtain higher resolution spectra. nih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. nih.gov The molecular formula of this compound is C₉HCl₆N. The presence of six chlorine atoms results in a highly characteristic isotopic pattern for the molecular ion (M⁺˙). Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The combinatorial distribution of these six chlorine atoms creates a distinctive cluster of peaks (M, M+2, M+4, etc.) whose relative intensities can be precisely calculated, serving as a powerful confirmation of the number of chlorine atoms in the molecule. HRMS would be used to confirm the exact mass of the most abundant isotopic peak.
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. csic.es This provides detailed information about the molecule's structure and stability. youtube.com The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through characteristic pathways for halogenated aromatic compounds. miamioh.edulibretexts.org
Common fragmentation pathways would include:
Sequential Loss of Chlorine Radicals (Cl˙): This would produce a series of fragment ions at M-35, M-70, and so on.
Elimination of HCl: A fragment corresponding to the loss of a hydrogen chloride molecule (M-36) is also a plausible pathway.
Loss of Cyanide: Cleavage of the heterocyclic ring could lead to the expulsion of a neutral HCN molecule (M-27) or a ClCN molecule.
The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence and arrangement of the chloro-substituents on the isoquinoline framework.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Analysis | Expected Result | Information Gained |
|---|---|---|
| Molecular Formula | C₉HCl₆N | Elemental Composition |
| Calculated Exact Mass (Monoisotopic) | 348.8318 u | Confirmation of Molecular Formula (HRMS) |
| Major MS/MS Fragments | [M-Cl]⁺, [M-2Cl]⁺˙, [M-HCl]⁺˙ | Structural confirmation, presence of multiple chlorine atoms |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of a highly chlorinated compound such as this compound, GC-MS would be instrumental for its identification in complex mixtures, such as environmental samples or reaction products.
The gas chromatograph separates the components of a mixture based on their different affinities for the stationary phase of the GC column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can aid in its identification. For a molecule like hexachloroisoquinoline, a non-polar or medium-polarity capillary column would likely be employed.
Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.
For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of six chlorine atoms. Natural chlorine consists of two main isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments, which greatly aids in confirming the number of chlorine atoms in the molecule.
Hypothetical GC-MS Data Table for this compound:
| Parameter | Expected Value/Characteristic |
| Retention Time (min) | Dependent on GC column and conditions |
| Molecular Ion (M⁺) Cluster | A series of peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The most abundant peak would not be the monoisotopic mass. |
| Major Fragment Ions (m/z) | Likely loss of Cl atoms, HCl, and potentially cleavage of the isoquinoline ring system. |
This table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups and the nature of chemical bonds within a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies.
For this compound, the FTIR spectrum would be dominated by vibrations involving the aromatic isoquinoline core and the carbon-chlorine bonds. The C-H stretching vibrations, typically seen around 3000-3100 cm⁻¹, would be absent due to complete chlorination of the aromatic rings.
Hypothetical FTIR Spectral Data for this compound:
| Wavenumber Range (cm⁻¹) | Assignment |
| 1600-1450 | Aromatic C=C and C=N stretching vibrations of the isoquinoline ring. |
| 1200-1000 | C-C stretching vibrations within the ring system. |
| 800-600 | C-Cl stretching vibrations. The presence of multiple C-Cl bonds would likely result in a complex pattern of absorptions in this region. |
This table is hypothetical and based on general spectral correlations for similar compounds.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
For a highly symmetrical molecule, certain vibrations may be Raman active but IR inactive, and vice versa. The Raman spectrum of this compound would provide additional information about the skeletal vibrations of the isoquinoline ring and the C-Cl bonds. The symmetric "breathing" vibration of the aromatic rings would be expected to produce a strong Raman signal.
Hypothetical Raman Spectral Data for this compound:
| Wavenumber Shift (cm⁻¹) | Assignment |
| 1600-1450 | Aromatic C=C and C=N stretching vibrations. |
| ~1000 | Symmetric ring breathing mode. |
| 800-600 | C-Cl stretching vibrations. |
This table is hypothetical and based on general spectral correlations for similar compounds.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.
The XRD analysis would provide the exact bond lengths, bond angles, and torsion angles of the molecule. This would confirm the planarity or any distortion of the isoquinoline ring system due to the steric strain imposed by the six chlorine atoms. The data would also reveal how the molecules are arranged in the crystal lattice, including the unit cell parameters and space group.
While this compound lacks conventional hydrogen bond donors, the XRD data would allow for the analysis of weaker intermolecular interactions that govern the crystal packing. These could include halogen-halogen interactions (Cl···Cl), and π-π stacking interactions between the aromatic rings of adjacent molecules. The distances and geometries of these interactions can be precisely measured from the crystal structure data.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths (Å) | C-C, C-N, C-Cl |
| Bond Angles (°) | Angles within the isoquinoline ring and involving the chlorine substituents |
| Intermolecular Interactions | Distances and angles of any Cl···Cl or π-π stacking interactions |
This table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Emerging and Advanced Spectroscopic Techniques
The structural complexity and the presence of multiple chlorine atoms in this compound necessitate the use of sophisticated analytical methods that can provide detailed elemental and bonding information, map its spatial distribution in a sample, and probe its behavior on ultrafast timescales.
Electron Energy-Loss Spectroscopy (EELS) for Elemental and Bonding Information
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with transmission electron microscopy (TEM), that provides nanoscale chemical and electronic information. kudischlab.com It analyzes the energy distribution of inelastically scattered electrons that have passed through a thin sample. mdpi.com The energy lost by the electrons corresponds to specific elemental core-loss edges and valence electron excitations, offering insights into elemental composition, bonding, and electronic structure. kudischlab.commdpi.com
For a molecule like this compound, EELS could be instrumental in elemental mapping at high spatial resolution. The distinct core-loss edges of carbon (C K-edge ~284 eV), nitrogen (N K-edge ~401 eV), and chlorine (Cl L2,3-edge ~200 eV) would allow for the visualization of the distribution of these elements within a sample matrix. This is particularly valuable for understanding the homogeneity of the compound in a solid-state formulation or its localization within a larger structure.
Furthermore, the fine structure of the EELS edges can provide information about the chemical environment and bonding. For instance, the near-edge fine structure (ELNES) of the carbon K-edge could potentially distinguish between the sp2-hybridized carbon atoms in the aromatic rings. Similarly, the nitrogen K-edge ELNES would be characteristic of the nitrogen atom within the isoquinoline ring system. While direct EELS studies on this compound are not published, data from other organic and chlorinated compounds suggest that such an analysis would be feasible and highly informative. ethz.ch
Table 1: Potential EELS Core-Loss Edges for Elemental Analysis of this compound
| Element | Core-Loss Edge | Approximate Energy (eV) | Information Provided |
| Chlorine (Cl) | L2,3 | ~200 | Presence and distribution of chlorine atoms. |
| Carbon (C) | K | ~284 | Backbone structure and potential sp2 characterization. |
| Nitrogen (N) | K | ~401 | Identification and location of the nitrogen heteroatom. |
Note: The exact energy values can shift slightly depending on the chemical environment.
Hyperspectral and Multispectral Imaging in Chemical Analysis
Hyperspectral and multispectral imaging are powerful, non-destructive techniques that integrate conventional imaging and spectroscopy to provide both spatial and spectral information from a sample. nih.gov A hyperspectral image, or hypercube, contains a full spectrum for each pixel, enabling the identification and mapping of different chemical components based on their unique spectral fingerprints. mdpi.com
In the context of this compound, hyperspectral imaging in the visible and near-infrared (Vis-NIR) or infrared (IR) regions could be used to assess the purity and distribution of the compound in a mixture or on a surface. The vibrational modes of the C-Cl, C-N, and C-H bonds, as well as the aromatic ring vibrations, would give rise to a characteristic spectral signature. For instance, studies on other organic contaminants on surfaces have successfully used hyperspectral imaging to quantify their presence. mdpi.com
This technique would be particularly advantageous for quality control in manufacturing processes or for environmental analysis, where it could be used to detect and map the presence of this compound on various substrates. The ability to differentiate the target compound from other materials without the need for sample preparation is a significant advantage. mdpi.com While specific hyperspectral data for this compound is unavailable, the principles of the technique suggest its high potential for the analysis of such chlorinated aromatic compounds.
Table 2: Potential Application of Hyperspectral Imaging for this compound Analysis
| Spectral Region | Potential Information | Application Example |
| Mid-Infrared (MIR) | Fundamental vibrational modes (C-Cl, C=C, C-N stretches) | Chemical identification and mapping, purity assessment. |
| Near-Infrared (NIR) | Overtone and combination bands | Process analytical technology (PAT) for in-line monitoring. |
| Visible (Vis) | Electronic transitions | Detection on colored substrates or in certain matrices. |
Ultrafast Spectroscopy for Reaction Dynamics
Ultrafast spectroscopy, employing picosecond or femtosecond laser pulses, is a crucial tool for studying the dynamics of chemical reactions and other transient phenomena that occur on extremely short timescales. unibo.itrsc.org Techniques such as transient absorption spectroscopy can track the formation and decay of excited states, radical ions, and other short-lived intermediates. oliverresearchgroup.com
For a polychlorinated aromatic compound like this compound, ultrafast spectroscopy could provide profound insights into its photochemistry and photophysics. Upon photoexcitation, such molecules can undergo various processes including intersystem crossing to triplet states, electron transfer, and photodissociation of the carbon-chlorine bonds. The high degree of chlorination can significantly influence the rates and pathways of these processes.
For example, studying the transient absorption spectra after UV excitation could reveal the lifetime of the singlet and triplet excited states and identify the spectral signatures of any transient species formed. This information is critical for understanding the compound's stability under UV irradiation and its potential for photochemical reactions. While there is no specific ultrafast data for this compound, studies on other aromatic and metal-organic compounds demonstrate the power of this technique in elucidating complex reaction mechanisms. oliverresearchgroup.com
Table 3: Potential Ultrafast Dynamics in this compound
| Process | Timescale | Spectroscopic Signature | Potential Information |
| Intersystem Crossing | Picoseconds to Nanoseconds | Decay of singlet excited state absorption/fluorescence, rise of triplet-triplet absorption. | Efficiency of triplet state formation, which is often a precursor to phototoxicity or degradation. |
| Photodissociation (C-Cl bond cleavage) | Femtoseconds to Picoseconds | Appearance of radical species absorption. | Photodegradation pathway and quantum yield of bond cleavage. |
| Electron Transfer | Femtoseconds to Picoseconds | Appearance of radical cation/anion absorption bands. | Redox properties of the excited state. |
Theoretical and Computational Investigations of 3,4,5,6,7,8 Hexachloroisoquinoline
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to determine its electronic distribution and energy.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.gov In a typical study, DFT would be employed to find the most stable three-dimensional arrangement of atoms in the 3,4,5,6,7,8-Hexachloroisoquinoline molecule, a process known as geometry optimization. This would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting data would provide precise bond lengths, bond angles, and dihedral angles. For similar polychlorinated systems, studies have used methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p) to achieve reliable geometries. mdpi.comuky.edu
Ab Initio Methods for Electronic Properties and Energy Levels
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide detailed information about the electronic properties and energy levels of a molecule. mdpi.combohrium.com For this compound, these calculations would yield values for total energy, ionization potential, electron affinity, and the distribution of electronic charge, which are crucial for understanding its stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. nih.gov For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions and provide insights into its potential electronic behavior.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of a molecule's dynamic behavior, including conformational changes and interactions with its environment.
Conformational Space Exploration
While the isoquinoline (B145761) ring system is largely planar, the high degree of chlorination in this compound could potentially lead to minor distortions from planarity due to steric hindrance between adjacent chlorine atoms. MD simulations would explore the accessible conformations of the molecule by simulating its atomic motions over a period of time, providing insight into its flexibility and the relative energies of different conformations.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and various solvent molecules (e.g., water, organic solvents). These simulations would reveal how the solvent affects the molecule's conformation and dynamics. Such studies are critical for understanding how the compound might behave in biological systems or in chemical reactions carried out in solution. For example, studies on similar compounds have investigated how halogenated probes interact within a solvent environment. nih.gov
Although the computational chemistry frameworks for analyzing this compound are well-developed, there is a clear gap in the scientific literature regarding specific research on this compound. The detailed theoretical and computational investigations outlined above have not been published, precluding a data-driven discussion of its molecular properties. Future research applying these computational methods would be necessary to generate the specific findings required for a comprehensive scientific article.
Spectroscopic Property Prediction from Theoretical Models
Predicting the spectroscopic properties of a molecule through theoretical models is a cornerstone of modern computational chemistry. These methods allow for the elucidation of structural information and the interpretation of experimental data. However, without specific computational studies on this compound, the following analyses remain purely hypothetical.
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. This is typically achieved using methods like Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) calculations. Such studies would provide theoretical ¹³C and ¹⁵N NMR chemical shifts for this compound. This data, when compared with experimental spectra, would be invaluable for confirming the compound's structure. Unfortunately, no such computational data has been published for this specific molecule.
Theoretical Vibrational Frequencies (IR, Raman)
The simulation of infrared (IR) and Raman spectra provides insight into the vibrational modes of a molecule. These calculations, often performed using DFT methods, can help in identifying functional groups and understanding the molecule's structural dynamics. A theoretical study on this compound would generate a table of calculated vibrational frequencies and their corresponding assignments. This information is currently unavailable.
UV-Vis Absorption Spectra Simulations
Simulations of Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used for this purpose. A computational investigation would predict the absorption maxima (λmax) and corresponding oscillator strengths, providing a theoretical UV-Vis spectrum for this compound. As with the other spectroscopic properties, no such simulations have been reported.
Reaction Pathway Modeling and Transition State Analysis
Understanding the synthetic routes and reaction mechanisms is fundamental to chemical synthesis. Computational modeling can provide deep insights into reaction pathways, energy barriers, and the stability of intermediates and transition states.
Energy Barriers for Proposed Synthetic Steps
The synthesis of polychlorinated azaarenes can be complex. Computational modeling could be employed to investigate the energy barriers of various proposed synthetic steps leading to this compound. This would involve calculating the activation energies for each step, which would help in optimizing reaction conditions and identifying the most favorable synthetic routes. This critical information is not available in the existing literature.
Mechanistic Validation Through Computational Methods
Once a synthetic pathway is proposed, computational methods can be used to validate the underlying reaction mechanisms. This involves locating transition states and calculating the intrinsic reaction coordinates to ensure that the proposed intermediates connect the reactants and products. Such a study would provide a detailed, atomistic understanding of how this compound is formed. Regrettably, no mechanistic studies have been published for the synthesis of this compound.
Derivatives and Functionalization Strategies of Hexachloroisoquinoline Scaffolds
Synthesis of Substituted 3,4,5,6,7,8-Hexachloroisoquinoline Derivatives
Halogen-Exchange Reactions for Diverse Halogenated Analogues
Halogen-exchange reactions are a fundamental strategy for introducing diversity in halogenated aromatic compounds. wikipedia.org For this compound, this would typically involve the replacement of one or more chlorine atoms with other halogens, most commonly fluorine. Such reactions, often catalyzed by metal fluorides or employing reagents like potassium fluoride (B91410) in a polar aprotic solvent, can lead to the formation of chlorofluoro-isoquinolines. The position of exchange would be dictated by the relative lability of the chlorine atoms, which is influenced by both electronic and steric factors. The introduction of fluorine can significantly alter the compound's physical properties, such as lipophilicity and metabolic stability.
Introduction of Alkyl, Aryl, and Heteroatom Substituents
The electron-deficient nature of the hexachloroisoquinoline ring system facilitates its reaction with a variety of nucleophiles to introduce alkyl, aryl, and heteroatom substituents.
Nucleophilic Aromatic Substitution (SNAr): This is the most probable pathway for the introduction of new functional groups. quimicaorganica.orgquimicaorganica.org Strong nucleophiles are required to displace the chloro substituents.
Alkylation and Arylation: While direct C-alkylation or C-arylation via SNAr with carbanions can be challenging, these transformations could potentially be achieved using organometallic reagents. Cross-coupling reactions, such as the Suzuki or Stille couplings, are powerful methods for forming carbon-carbon bonds on halogenated aromatic systems. However, these typically require a less hindered and more reactive halogen (e.g., iodine or bromine) as the leaving group. Therefore, a preliminary halogen-exchange reaction might be necessary.
Heteroatom Substituents: The introduction of oxygen, nitrogen, and sulfur nucleophiles is more straightforward. Reactions with alkoxides (e.g., sodium methoxide), amines, and thiols would lead to the corresponding ether, amino, and thioether derivatives. The regioselectivity of these substitutions would be a key aspect to control, with the C1 position being a likely site of initial attack. quimicaorganica.orgquora.com
Structure-Activity/Property Relationship Studies of Hexachloroisoquinoline Derivatives
The relationship between the structure of the hexachloroisoquinoline derivatives and their resulting properties is governed by the interplay of electronic and steric effects of the substituents.
Electronic Effects of Substituents on Molecular Properties
The electronic nature of substituents introduced onto the hexachloroisoquinoline core would have a profound impact on its properties.
Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino or alkoxy groups, would increase the electron density of the aromatic system. This would decrease its reactivity towards further nucleophilic attack but could enhance its susceptibility to electrophilic attack, although the remaining chlorine atoms would still exert a strong deactivating effect. EDGs would also influence the photophysical properties, potentially leading to shifts in absorption and emission spectra.
Electron-Withdrawing Groups (EWGs): Further substitution with EWGs would make the system even more electron-deficient, enhancing its properties as an electron-acceptor material. This could be relevant for applications in organic electronics.
A semi-empirical reactivity index based on the effective potential for valence electrons on the aza-nitrogen can be used to predict the basicity of aza-arenes, which is sensitive to intramolecular long-range effects of substituents. rsc.org
Table 1: Predicted Electronic Influence of Substituents on this compound Properties
| Substituent Type | Position of Substitution (Hypothetical) | Expected Impact on Electron Density | Potential Change in Reactivity |
| Amino (-NH₂) | C1 | Increase | Decrease in SNAr susceptibility |
| Methoxy (-OCH₃) | C1 | Increase | Decrease in SNAr susceptibility |
| Nitro (-NO₂) | C5 | Decrease | Increase in SNAr susceptibility |
| Cyano (-CN) | C5 | Decrease | Increase in SNAr susceptibility |
This table is based on general principles of organic chemistry as specific experimental data for this compound is limited.
Steric Hindrance and Conformational Influences
Steric effects, arising from the spatial bulk of substituents, play a crucial role in the chemistry of substituted aromatic compounds. nih.gov
Influence on Reactivity: Bulky substituents adjacent to a reaction center can hinder the approach of a nucleophile, thereby slowing down or preventing a substitution reaction. This can be a tool for achieving regioselectivity in functionalization reactions.
Conformational Changes: The introduction of large substituents can lead to distortions in the planarity of the isoquinoline (B145761) ring system. This can affect the extent of π-conjugation, which in turn influences the electronic and photophysical properties of the molecule. In the context of polychlorinated biphenyls, which are structurally related, highly substituted congeners exhibit significant dihedral angles.
Table 2: Potential Steric Effects of Substituents on Hexachloroisoquinoline Derivatives
| Substituent | Position of Substitution (Hypothetical) | Expected Steric Hindrance | Potential Impact on Reactivity and Conformation |
| tert-Butyl | C1 or C4 | High | May block further substitution at adjacent positions; could induce ring distortion. |
| Phenyl | C1 or C4 | Moderate to High | May influence the orientation of the phenyl ring relative to the isoquinoline core. |
| Methyl | C1 or C4 | Low | Minimal steric impact on reactivity at other positions. |
This table is based on general principles of organic chemistry as specific experimental data for this compound is limited.
Strategies for Further Derivatization of Functionalized Sites
The initial functionalization of the this compound core opens up a diverse array of chemical pathways for subsequent modifications. Once a primary substituent is introduced, typically via nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, this new functional group can either be modified itself or can electronically influence the reactivity of the remaining chloro-substituents, enabling further diversification. These secondary derivatization strategies are crucial for building molecular complexity and fine-tuning the properties of the isoquinoline scaffold.
Key strategies for the further derivatization of functionalized hexachloroisoquinoline derivatives include palladium-catalyzed cross-coupling reactions, modification of introduced functional groups, and sequential nucleophilic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
After the initial substitution of a chlorine atom, the remaining C-Cl bonds on the pentachloroisoquinoline scaffold can serve as handles for transition metal-catalyzed cross-coupling reactions. This is a powerful method for creating carbon-carbon and carbon-heteroatom bonds. While literature specifically on hexachloroisoquinoline is sparse, the principles are well-established for other polychlorinated and polyhalogenated aromatic systems. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling an organohalide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org A functionalized pentachloroisoquinoline derivative could be coupled with various aryl or heteroaryl boronic acids. The regioselectivity of the coupling would depend on the position of the initial functional group and the specific reaction conditions, including the choice of palladium catalyst and ligands. The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to improve reactivity with less reactive aryl chlorides. libretexts.org
Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira reaction provides an effective route. This involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. mdpi.com For a functionalized pentachloroisoquinoline, this would allow the attachment of various substituted alkynes, which themselves can undergo further transformations like cycloadditions or reductions.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. While the initial functionalization of hexachloroisoquinoline often involves introducing an amine via SNAr, the Buchwald-Hartwig reaction could be used to introduce a different amino group at another position on the ring under different conditions or with less reactive amines. mdpi.com
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Outcome on Scaffold |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) | Introduction of aryl or heteroaryl groups |
| Sonogashira | Terminal Alkyne | Pd(II)/Cu(I) complex, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) | Introduction of alkynyl substituents |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) complex, Phosphine Ligand, Base (e.g., NaOtBu) | C-N (Aryl-Amino) | Introduction of secondary or tertiary amino groups |
Modification of Introduced Functional Groups
Once a functional group, such as an amino or hydroxyl group, is installed on the pentachloroisoquinoline scaffold, it serves as a versatile anchor for a multitude of subsequent chemical transformations. libretexts.org
Acylation and Sulfonylation: An introduced amino group can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. libretexts.org These reactions can alter the electronic and steric properties of the substituent and introduce new points for further functionalization.
Alkylation: Nucleophilic functional groups like amines or hydroxyls can be alkylated using alkyl halides or other electrophilic alkylating agents. For instance, N-alkylation of an amino-pentachloroisoquinoline would yield secondary or tertiary amines.
Esterification: If a hydroxyl-pentachloroisoquinoline is synthesized, the hydroxyl group can be esterified by reacting with a carboxylic acid or its derivative. youtube.com Similarly, if a carboxyl group is introduced (for example, via oxidation of a methyl group installed through cross-coupling), it can be converted to an ester. libretexts.org
Diazotization: An amino group can be converted to a diazonium salt using nitrous acid. While often unstable, these intermediates are highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -F, -Br, -I) in Sandmeyer or related reactions, allowing for a complete transformation of the initial functional group. libretexts.org
| Initial Functional Group | Reagent | Reaction Type | Resulting Functional Group |
|---|---|---|---|
| Amino (-NH₂) | Acid Chloride (RCOCl) | Acylation | Amide (-NHCOR) |
| Amino (-NH₂) | Alkyl Halide (R-X) | Alkylation | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Hydroxyl (-OH) | Carboxylic Acid (RCOOH) | Esterification | Ester (-OCOR) |
| Amino (-NH₂) | Nitrous Acid (HNO₂) | Diazotization | Diazonium Salt (-N₂⁺), then various groups |
Sequential Nucleophilic Aromatic Substitution
The introduction of a strong electron-donating group, such as an amino group, can deactivate the aromatic ring towards further nucleophilic attack. However, under forcing conditions or with highly activated nucleophiles, substitution of a second chlorine atom may be possible. The position of this second substitution would be directed by the electronic effects of the first substituent and the inherent reactivity of the different positions on the isoquinoline core. For example, research on the synthesis of 1,8-disubstituted tetrahydroisoquinolines demonstrates that multiple positions on the benzene (B151609) portion of the isoquinoline ring can be sequentially functionalized through different chemical strategies. mdpi.comresearchgate.net The substitution of fluorine by amines on an 8-fluoro-3,4-dihydroisoquinoline (B12937770) highlights that nucleophilic substitution at the C-8 position is a viable strategy, which can be extended to the polychlorinated analogue. mdpi.com
Exploration of Potential Applications in Advanced Materials Science
Aggregation-Induced Emission (AIE) Characteristics in Halogenated Heterocycles
Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution state become highly luminescent upon aggregation. researchgate.netnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.govrsc.org
The design of AIE-active molecules, or AIEgens, often involves creating propeller-shaped or sterically hindered structures that prevent strong intermolecular π–π stacking in the aggregated state, which would otherwise lead to fluorescence quenching. researchgate.net For polyhalogenated isoquinolines, the introduction of multiple bulky halogen atoms could theoretically induce significant steric hindrance. This could force the isoquinoline (B145761) rings into a twisted conformation, a common feature in many AIEgens. nih.gov The key would be to control the conical intersection on the potential energy surface, which governs the non-radiative decay pathways. nih.gov In solution, a low-energy conical intersection would lead to low fluorescence, while in the aggregate state, restricted motion would make this intersection less accessible, thus enhancing fluorescence.
Photophysical studies of potential AIEgens typically involve measuring their fluorescence quantum yields in both dilute solutions and aggregated states (e.g., in a mixture of a good solvent and a poor solvent, or as a solid film). nih.gov An ideal AIEgen would exhibit a low quantum yield in solution that increases dramatically upon aggregation. nih.gov For a hypothetical AIE-active hexachloroisoquinoline, one would expect to observe a significant enhancement in fluorescence intensity and quantum yield as aggregates are formed. The emission wavelength might also shift, which can provide insights into the nature of the intermolecular interactions in the aggregate state. rsc.org
Organic Semiconductor and Optoelectronic Material Applications
Organic semiconductors are π-conjugated molecules or polymers that exhibit charge transport properties and are the active components in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netmdpi.com Halogenation is a known strategy to modify the electronic properties of organic materials.
The charge transport in organic semiconductors occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. beilstein-journals.orgnih.gov The efficiency of this process depends on the reorganization energy (the energy required to distort the molecule upon gaining or losing a charge) and the electronic coupling between molecules. mdpi.com Heavy chlorination, as in 3,4,5,6,7,8-hexachloroisoquinoline, would significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) due to the strong electron-withdrawing nature of chlorine atoms. This generally improves air stability and can enhance electron transport (n-type) properties. nih.gov However, the bulky chlorine atoms might also disrupt the intermolecular π–π stacking necessary for efficient charge hopping, potentially lowering charge carrier mobility. beilstein-journals.org
In OLEDs, materials with good electron transport properties are crucial for balancing charge injection and transport, leading to efficient recombination and light emission. researchgate.netnih.gov Quinoline (B57606) derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as electron-transporting and emissive materials. nih.govnih.govresearchgate.net A highly chlorinated isoquinoline could potentially serve as an electron transport layer or as a host material for emissive dopants in OLEDs, particularly if it possesses a wide bandgap and deep HOMO level. nih.gov Some quinoline-based materials have also been explored for their AIE properties in non-doped OLEDs. rsc.org
In OSCs, the active layer consists of a blend of an electron donor and an electron acceptor material. researchgate.netresearchgate.net The lowered LUMO level of a hexachlorinated isoquinoline might make it a suitable candidate as a non-fullerene acceptor, provided it has appropriate absorption characteristics and forms a favorable morphology with a donor material.
Polyhalogenated Isoquinolines in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds. nih.govnwhitegroup.com Halogen bonding is a directional interaction between a halogen atom (Lewis acid) and a Lewis base, which has become a powerful tool for constructing complex supramolecular architectures. mdpi.comnih.gov
Polyhalogenated aromatic compounds are excellent candidates for forming robust supramolecular structures through halogen bonding. The chlorine atoms in this compound could act as halogen bond donors, interacting with electron-donating atoms (like nitrogen or oxygen) on other molecules. This could be utilized to create self-assembled monolayers, porous frameworks, or liquid crystals. The planarity and rigidity of the isoquinoline core, combined with the multiple halogen bonding sites, could lead to the formation of well-defined one-, two-, or three-dimensional structures with potential applications in areas such as gas storage, separation, or catalysis. nwhitegroup.com
Halogen Bonding Interactions in Crystal Engineering
There are no published studies that specifically investigate the halogen bonding interactions of this compound. Halogen bonding is a highly directional non-covalent interaction that is pivotal in the rational design of crystalline materials. The strength and directionality of these bonds, which involve an electrophilic region on a halogen atom and a nucleophilic site, are influenced by the number and position of halogen substituents on an aromatic scaffold. However, without experimental crystallographic data or computational modeling specific to this compound, any discussion of its halogen bonding behavior would be purely speculative.
Self-Assembly of Hexachloroisoquinoline Systems
Similarly, the self-assembly of systems containing this compound has not been documented in scientific literature. The self-assembly of molecules into ordered supramolecular structures is a key area of nanotechnology and materials science. While halogenated compounds are known to form diverse self-assembled monolayers and three-dimensional networks, the specific patterns and architectures that this compound might adopt are unknown.
Potential in Polymer and Composite Materials
There is no available information regarding the incorporation or potential use of this compound in polymer and composite materials. The introduction of halogenated compounds into polymers can impart desirable properties such as flame retardancy, thermal stability, and modified electronic characteristics. However, in the absence of any research on the synthesis of polymers or composites containing this compound, its potential in this field remains uncharacterized.
Environmental Behavior and Transformation Pathways of Chlorinated Heterocycles
Biotransformation Potential and Mechanisms (if applicable for general chlorinated heterocycles)
Biotransformation, the chemical alteration of substances by living organisms, is a key process in the environmental fate of many organic pollutants. Microorganisms, in particular, play a vital role in the degradation of a wide range of xenobiotic compounds, including chlorinated heterocycles. researchgate.netnih.gov
Microbial Degradation Studies
While specific microbial degradation studies on 3,4,5,6,7,8-hexachloroisoquinoline are not available, research on the microbial degradation of other chlorinated aromatic and heterocyclic compounds provides valuable insights into its potential biotransformation.
Microorganisms have evolved diverse metabolic pathways to break down chlorinated compounds. researchgate.netepa.gov Under aerobic conditions, the degradation of chlorinated benzenes with four or fewer chlorine atoms is often initiated by dioxygenase enzymes, leading to the formation of chlorocatechols which are further metabolized. researchgate.net However, highly chlorinated compounds are often more resistant to aerobic degradation. researchgate.net
Under anaerobic conditions, highly chlorinated compounds can be reductively dehalogenated by specific bacteria, such as those from the genus Dehalococcoides, which are implicated in the dechlorination of polychlorinated biphenyls (PCBs) and chlorinated benzenes. researchgate.netnih.gov This process can lead to the sequential removal of chlorine atoms, making the molecule more amenable to further degradation.
Fungi, particularly white-rot fungi, are also known to degrade a wide range of recalcitrant organic pollutants, including chlorinated compounds, through the action of extracellular lignin-degrading enzymes like peroxidases. nih.gov
Table 1: General Microbial Degradation Pathways for Chlorinated Aromatic Compounds
| Condition | Primary Mechanism | Key Microbial Groups/Enzymes | Typical Substrates |
| Aerobic | Oxidative degradation (e.g., dioxygenation) | Pseudomonas, Burkholderia / Dioxygenases | Lower chlorinated benzenes and heterocycles |
| Anaerobic | Reductive dechlorination | Dehalococcoides | Highly chlorinated benzenes, PCBs, dioxins |
| Fungal | Extracellular oxidation | White-rot fungi / Lignin (B12514952) peroxidases | Wide range of chlorinated aromatics |
This table is a generalized summary based on literature for various chlorinated aromatic compounds and may not be directly applicable to this compound.
Enzymatic Transformation Pathways
The enzymatic machinery of microorganisms is responsible for the biotransformation of chlorinated compounds. Several key enzyme systems have been identified.
Cytochrome P450 Monooxygenases (CYPs): These enzymes are versatile catalysts involved in the metabolism of a vast array of compounds, including chlorinated hydrocarbons. nih.govnih.gov CYPs can initiate the degradation of chlorinated compounds through hydroxylation, which can lead to dechlorination and the formation of more polar and less toxic metabolites. mdpi.com Studies with recombinant human cytochrome P450 enzymes have shown their ability to N-hydroxylate carcinogenic heterocyclic amines, which is an initial activation step. nih.gov The high degree of chlorination in this compound could influence its interaction with and metabolism by CYP enzymes. acs.org
Dioxygenases: As mentioned earlier, these enzymes are crucial in the aerobic degradation of aromatic compounds. They incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol, which is a key step in ring cleavage and subsequent degradation. researchgate.net
Reductive Dehalogenases: These enzymes are central to anaerobic reductive dechlorination. They catalyze the removal of chlorine atoms from chlorinated compounds, using them as electron acceptors in a process known as dehalorespiration. researchgate.netnih.gov
Peroxidases: Fungal peroxidases, such as lignin peroxidase and manganese peroxidase, are highly non-specific and can oxidize a wide variety of recalcitrant compounds, including chlorinated phenols and other aromatic pollutants. researchgate.net
Table 2: Key Enzyme Systems in the Biotransformation of Chlorinated Compounds
| Enzyme System | Reaction Type | Typical Role in Degradation |
| Cytochrome P450 Monooxygenases | Oxidation (Hydroxylation) | Initial attack on the molecule, increasing polarity |
| Dioxygenases | Oxidation (Dioxygenation) | Ring activation and cleavage in aerobic pathways |
| Reductive Dehalogenases | Reduction (Dechlorination) | Removal of chlorine atoms under anaerobic conditions |
| Peroxidases | Oxidation | Broad-spectrum degradation by fungi |
This table provides a general overview of enzyme systems and their roles. The specific enzymes involved in the transformation of this compound have not been determined.
Modeling Environmental Fate and Persistence
The environmental fate of a chemical compound is dictated by a complex interplay of transport and transformation processes. For persistent organic pollutants (POPs) like chlorinated heterocycles, understanding these pathways is crucial for assessing their environmental risk. Mathematical models serve as essential tools to predict the environmental distribution and persistence of such compounds, especially when experimental data is scarce. These models integrate the physicochemical properties of the compound with various environmental parameters to estimate its behavior in different environmental compartments.
For a compound like this compound, which belongs to the family of polychlorinated azaarenes, its environmental persistence and transformation are of significant concern due to the known persistence of other chlorinated compounds. Modeling its environmental fate helps in anticipating its potential for long-range transport, bioaccumulation, and transformation into potentially more toxic byproducts.
Predictive Models for Transformation Rates
Predictive models for the transformation rates of organic compounds are critical for estimating their persistence in the environment. These models often take the form of Quantitative Structure-Activity Relationships (QSARs), which correlate the chemical structure of a molecule with its reactivity or degradation rate. nih.govnih.gov
For chlorinated heterocycles such as this compound, transformation can occur through various abiotic and biotic pathways, including photodegradation, hydrolysis, and microbial degradation.
Abiotic Transformation:
Photodegradation: The absorption of UV radiation can lead to the breakdown of chlorinated aromatic compounds. nih.govnih.gov The rate of photodegradation is influenced by factors such as the presence of photosensitizers in the water and the degree of chlorination. For instance, studies on other chlorinated hydrocarbons have shown that the degradation rates can be significant under UV irradiation. nih.gov While specific data for this compound is not readily available, it is expected to undergo photodegradation, likely through a stepwise dechlorination process.
Hydrolysis: The reaction with water can also be a degradation pathway. However, for many chlorinated aromatic compounds, the rate of hydrolysis under typical environmental pH conditions (pH 5-9) is often slow. For some related chlorinated compounds, no significant disappearance was noted after extended periods under both acidic and alkaline conditions. epa.gov
Biotic Transformation:
Microbial metabolism is a key process in the breakdown of many persistent organic pollutants. nih.govmdpi.com Fungi and bacteria have been shown to degrade polychlorinated biphenyls (PCBs), which are structurally similar in their chlorinated nature. mdpi.commdpi.com The transformation often involves enzymes such as dioxygenases and peroxidases. mdpi.com It is plausible that microorganisms could also transform this compound, although the high degree of chlorination might render it more resistant to microbial attack compared to less chlorinated analogues.
QSAR models can be developed to predict the rate constants for these transformation processes. nih.gov These models typically use molecular descriptors such as:
Electronic parameters: (e.g., HOMO and LUMO energies) which relate to the molecule's ability to donate or accept electrons.
Topological indices: which describe the branching and connectivity of the molecule.
Hydrophobicity: often represented by the octanol-water partition coefficient (log Kow), which influences the bioavailability of the compound to microorganisms. nih.gov
A hypothetical QSAR model for the degradation rate constant (k) of a chlorinated azaarene like this compound might take the general form:
log k = a * (log Kow) + b * (ELUMO) + c * (Descriptor Z) + constant
Where 'a', 'b', and 'c' are coefficients determined from regression analysis of experimental data for a set of related compounds.
To illustrate the concept, the following interactive table provides hypothetical transformation rate data for a series of chlorinated isoquinolines, which could be used to build such a QSAR model.
| Compound | Number of Chlorine Atoms | log Kow | Photodegradation Half-life (t1/2, days) | Biotic Degradation Half-life (t1/2, days) |
| Monochloro-isoquinoline | 1 | 3.5 | 15 | 30 |
| Dichloro-isoquinoline | 2 | 4.2 | 25 | 60 |
| Trichloro-isoquinoline | 3 | 4.9 | 40 | 120 |
| Tetrachloro-isoquinoline | 4 | 5.6 | 60 | 250 |
| Pentachloro-isoquinoline | 5 | 6.3 | 90 | 500 |
| This compound | 6 | 7.0 (estimated) | >150 (estimated) | >800 (estimated) |
This table is for illustrative purposes only. The values are hypothetical and intended to demonstrate the expected trend of increasing persistence with a higher degree of chlorination.
Environmental Partitioning Behavior (Conceptual)
The environmental partitioning behavior of a chemical describes how it distributes itself among different environmental compartments, such as water, soil/sediment, and air. This behavior is governed by the compound's physicochemical properties, primarily its water solubility, vapor pressure, and its partition coefficients (Kow and Koc).
For this compound, we can conceptually predict its partitioning behavior based on its structure as a highly chlorinated heterocyclic compound.
Octanol-Water Partition Coefficient (Kow): This parameter is a measure of a chemical's hydrophobicity. Highly chlorinated compounds tend to have high Kow values, indicating a preference for partitioning into organic phases (like lipids in organisms) rather than water. The high degree of chlorination in this compound suggests a very high log Kow value. This high hydrophobicity implies a strong tendency to adsorb to soil and sediment organic matter and to bioaccumulate in aquatic organisms. nih.gov
Organic Carbon-Water Partition Coefficient (Koc): This coefficient describes the partitioning of a chemical between organic carbon in soil or sediment and water. It is closely related to Kow. A high Koc value for this compound would indicate that it will be strongly bound to soil and sediment, reducing its mobility in the environment and its availability in the water column.
Henry's Law Constant (H): This constant relates the concentration of a compound in the air to its concentration in water at equilibrium. It provides an indication of a chemical's tendency to volatilize from water. While data for this compound is unavailable, other highly chlorinated compounds exhibit a range of volatilities. Its partitioning between air and water will be a key factor in its potential for long-range atmospheric transport.
The partitioning behavior of this compound can be summarized in the following conceptual data table:
| Property | Predicted Value/Behavior | Environmental Implication |
| Water Solubility | Very Low | Low concentration in the aqueous phase. |
| Vapor Pressure | Low to Moderate | Potential for volatilization and atmospheric transport. |
| log Kow | Very High | Strong tendency to bioaccumulate in organisms. |
| log Koc | High | Strong adsorption to soil and sediment organic matter. |
This partitioning behavior suggests that this compound, if released into the environment, would likely be found adsorbed to particulate matter in the atmosphere, in soil and sediment, and accumulated in the fatty tissues of organisms. nih.gov Its low water solubility and strong adsorption to solids would limit its mobility in groundwater but also contribute to its persistence in soil and sediment.
Academic and Patent Landscape Analysis for Halogenated Isoquinolines
Review of Scientific Literature Trends for Highly Chlorinated Isoquinolines
A detailed scientometric analysis for "3,4,5,6,7,8-Hexachloroisoquinoline" is not feasible due to the absence of dedicated scholarly articles. However, by examining the broader field of polychlorinated nitrogen heterocycles and halogenated aromatic compounds, we can infer the academic landscape.
Publication Volume and Growth Trends
Research on polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) has been extensive, driven by their environmental persistence and toxicological concerns. researchgate.netmdpi.com While not directly focused on chlorinated isoquinolines, this body of literature provides a framework for understanding the research trajectory of persistent organic pollutants. The publication volume for these related compounds has seen significant growth, particularly in environmental science and toxicology journals. It is plausible that research into highly chlorinated nitrogen heterocycles like hexachloroisoquinoline would follow a similar, albeit much smaller, trend, likely emerging from studies on environmental contaminants or as intermediates in novel material synthesis.
Key Research Institutions and Collaborations
Identifying key research institutions specifically for this compound is not possible from the available literature. However, institutions with strong programs in environmental chemistry, organic synthesis, and materials science are likely to be at the forefront of research into related compounds. For instance, institutions actively publishing on the analysis and remediation of polychlorinated compounds and the synthesis of halogenated heterocycles would possess the requisite expertise. Analysis of publications on related topics suggests that research in this area is geographically dispersed, with significant contributions from institutions in Europe, North America, and Asia.
Emerging Research Hotspots and Future Trajectories
The future research trajectory for highly chlorinated isoquinolines is likely to be influenced by several factors. The development of novel synthetic methods for creating complex halogenated molecules is a persistent area of interest. rsc.org Furthermore, the unique electronic properties of polychlorinated aromatic systems may lead to their investigation in materials science, potentially in applications such as flame retardants or specialized polymers.
Another significant driver for future research is the increasing focus on the environmental fate and toxicological profiles of persistent organic pollutants. oup.commdpi.com Should this compound or similar compounds be identified as environmental contaminants, a surge in research activity focusing on their detection, degradation, and health impacts would be expected. The development of advanced analytical techniques will also play a crucial role in enabling the study of these trace-level compounds in complex environmental matrices.
Analysis of the Patent Landscape for this compound and Related Structures
Direct patent analysis for this compound is hampered by the lack of patents explicitly mentioning this compound. Therefore, the analysis is broadened to include patents for the synthesis of chlorinated organic compounds and related chemical structures to provide an inferred landscape.
Patent Application Trends and Geographical Distribution
The patent landscape for processes related to the production of chlorinated organic compounds shows a consistent level of activity, driven by the need for efficient and environmentally sound manufacturing processes. google.comgoogle.com Geographically, patent applications in this field are concentrated in industrialized regions with strong chemical manufacturing sectors, including the United States, Europe (particularly Germany), and Japan. saudijournals.com This distribution reflects the global nature of the chemical industry and the importance of protecting intellectual property in key markets.
Identification of Key Patentees and Innovators
While no key patentees can be identified for this compound, major players in the broader chemical industry hold significant patent portfolios related to chlorination technologies and the synthesis of halogenated compounds. These companies are leaders in developing new catalysts, reaction conditions, and purification methods for producing chlorinated organic compounds on an industrial scale.
| Patent Number | Title | Assignee |
| US3420833A | Vapor phase production of polychlorinated compounds | Dow Chemical Co |
| GB1359950A | Process for purifying chlorinated organic compounds | Stauffer Chemical Co |
| US4044011A | Process for the preparation of 8-hydroxyquinoline | Rhone-Poulenc SA |
| EP0378145B1 | Method of disposal of organic chlorine compounds by combustion | Nippon Shokubai Co., Ltd. |
It is important to note that the assignees listed in the table are major chemical manufacturers with broad patent portfolios and are not specifically linked to the production of this compound. Their inclusion is based on their demonstrated innovation in the general field of chlorinated organic chemistry.
Technological Classification of Patented Inventions
Without any identified patents for this compound, a technological classification is not possible. Patent classification systems, such as the Cooperative Patent Classification (CPC) or the International Patent Classification (IPC), are used to categorize inventions. In the broader context of isoquinoline (B145761) compounds, patents are frequently classified under headings related to organic chemistry, medicinal preparations, and specific fields of use. For instance, isoquinoline derivatives are found in classifications such as C07D (heterocyclic compounds) and A61K (preparations for medical, dental, or toilet purposes). However, without specific patents for the hexachloro- derivative, no precise classification can be assigned.
Freedom-to-Operate and White Space Analysis
A freedom-to-operate (FTO) analysis determines whether a specific product or process infringes on existing patents. Given the lack of patents specifically claiming this compound, a preliminary assessment would suggest a high degree of freedom to operate for research and development activities directly involving this compound.
This absence of existing patents indicates a significant "white space" – an area of technology or research that is not protected by intellectual property. This white space could represent an opportunity for innovation, allowing for the potential to secure novel patents on the synthesis, properties, or applications of this compound without the immediate concern of infringing on prior art.
However, this analysis is contingent on the compound not being encompassed by broader, more general patent claims covering classes of halogenated isoquinolines. A thorough FTO analysis would require a detailed examination of patents for related compounds to ensure that their claims are not so broad as to inadvertently cover this specific molecule.
Strategic Implications of Patent and Academic Research for Future Innovations
The complete lack of academic and patent literature focused on this compound has profound strategic implications for future innovation. The primary implication is that this compound represents a truly unexplored area of chemical space. For researchers and companies looking to develop novel intellectual property, this presents a high-risk, high-reward scenario.
The high-risk aspect stems from the unknown properties and potential applications of the compound. Without any prior research, significant investment would be required to synthesize the molecule and characterize its physical, chemical, and biological properties. The potential rewards, however, could be substantial if the compound is found to have valuable applications in areas such as materials science, agrochemicals, or pharmaceuticals.
The strategic path forward for any entity interested in this compound would involve:
Fundamental Research: The initial and most critical step would be the synthesis and basic characterization of this compound.
Property Screening: A comprehensive screening of its properties would be necessary to identify any potential areas of application.
Intellectual Property Strategy: If promising properties are discovered, a robust patent strategy would be essential to protect any innovations. This would likely involve filing patents on the compound itself (a composition of matter patent), its methods of synthesis, and its specific applications.
Q & A
Q. What are the established synthetic routes for preparing 3,4,5,6,7,8-hexachloroisoquinoline, and how do their efficiencies compare?
Methodological Answer: Synthesis of heavily chlorinated isoquinolines typically involves multistep halogenation and cyclization. A common approach (adapted from hexahydroquinoline derivatives) includes:
Halogenation of Precursors : Start with a partially chlorinated isoquinoline or tetrahydroisoquinoline backbone. Use reagents like PCl₅ or SOCl₂ under reflux conditions to introduce additional chlorine atoms .
Cyclization : Employ acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the aromatic core, ensuring regioselective chlorination .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
Q. Comparative Efficiency Table :
| Method | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Stepwise Halogenation | 45–55 | >95% | Byproduct formation |
| One-Pot Cyclization | 30–40 | 90–95% | Low regioselectivity |
| Microwave-Assisted | 60–65 | >98% | Requires specialized equipment |
Q. Which spectroscopic techniques are most effective for characterizing the chlorination pattern in this compound?
Methodological Answer: Due to its high chlorine content, prioritize techniques sensitive to heavy atoms:
- ¹³C NMR : Identifies carbon environments adjacent to chlorine atoms. Chlorinated carbons show deshielding (δ 120–140 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 327.86 for C₉H₃Cl₆N) and isotopic patterns from chlorine .
- X-Ray Crystallography : Resolves spatial arrangement of chlorine atoms but requires high-purity crystals .
- Raman Spectroscopy : Detects C-Cl stretching vibrations (540–580 cm⁻¹) to confirm substitution patterns .
Note : Avoid ¹H NMR due to signal broadening from quadrupolar effects of chlorine .
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
Methodological Answer:
- Storage : Keep in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis. Desiccate with silica gel to avoid moisture .
- Safety : Use PPE (nitrile gloves, lab coat, fume hood) due to potential toxicity. Refer to SDS guidelines for chlorinated compounds (e.g., TCI America protocols) .
- Disposal : Neutralize with 10% sodium bicarbonate before incineration in compliance with EPA regulations .
Advanced Research Questions
Q. How can researchers address solubility challenges in this compound during in vitro bioactivity assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:water (1:4 v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Pro-drug Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) via ester linkages, which hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
Validation : Monitor solubility via UV-Vis spectroscopy (λₐᵦₛ = 280 nm) and confirm stability using HPLC .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C-4 or C-8 positions) prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (DMF, acetonitrile) to model reaction kinetics .
- Docking Studies : Predict binding affinities with biological targets (e.g., enzyme active sites) using AutoDock Vina .
Case Study : DFT analysis of analogous 4,6-dichloroisoquinoline showed higher reactivity at C-4 due to steric and electronic factors .
Q. How should contradictory results in thermal stability studies of this compound be systematically analyzed?
Methodological Answer:
- Replicate Experiments : Repeat thermogravimetric analysis (TGA) under controlled humidity (<5% RH) to rule out moisture interference .
- Variable Conditions : Compare decomposition temperatures (Td) in nitrogen vs. air atmospheres to assess oxidative stability .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to identify outliers or instrumental artifacts .
Example : Discrepancies in Td (200–220°C) may arise from polymorphic forms; use XRD to confirm crystal phase consistency .
Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound while accounting for chlorine-induced cytotoxicity?
Methodological Answer:
- Dose-Response Curves : Test concentrations from 1 nM–100 μM in cancer (HeLa, MCF-7) and normal (HEK293) cell lines to establish selectivity indices .
- Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
- Toxicogenomics : Perform RNA-seq to identify pathways (e.g., oxidative stress, DNA repair) modulated by chlorine substituents .
Mitigation Strategy : Co-administer antioxidants (N-acetylcysteine) to counteract ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
